molecular formula C22H32N6O B6444773 1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine CAS No. 2549036-95-3

1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine

Cat. No.: B6444773
CAS No.: 2549036-95-3
M. Wt: 396.5 g/mol
InChI Key: RRULFGDFNSRECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic architecture, combining an imidazo[1,2-b]pyridazine core linked via a piperidin-4-yloxybut-2-yn-1-yl chain to a 4-(propan-2-yl)piperazine moiety. The but-2-yn-1-yl linker may enhance metabolic stability compared to saturated chains, a common strategy in drug design .

Properties

IUPAC Name

6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O/c1-19(2)26-16-14-25(15-17-26)10-3-4-18-29-20-7-11-27(12-8-20)22-6-5-21-23-9-13-28(21)24-22/h5-6,9,13,19-20H,7-8,10-12,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRULFGDFNSRECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, with precise reaction conditions:

  • Step 1: Synthesis of the imidazo[1,2-b]pyridazin-6-yl precursor.

    • Reagents: Starting materials include appropriate pyridazine derivatives.

    • Conditions: Catalysts, solvents, and temperature control are crucial.

  • Step 2: Formation of the piperidin-4-yl group.

    • Reagents: Various amines and piperidine derivatives.

    • Conditions: Acid/base catalysis may be involved.

  • Step 3: Coupling the but-2-yn-1-yl and piperazine units.

    • Reagents: Alkynes and related coupling agents.

    • Conditions: Typically involve transition metal catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve scale-up processes:

  • Large-scale reactors: Facilitate the handling of larger volumes of reactants and products.

  • Continuous flow processes: Improve efficiency and consistency in the production of the compound.

  • Automated systems: Ensure precise control over reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Reduction: The gain of electrons or hydrogen atoms, typically using reducing agents such as metal hydrides.

  • Substitution: Replacement of a functional group with another, involving nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents such as potassium permanganate.

  • Reduction: Use of reducing agents like sodium borohydride.

  • Substitution: Conditions vary based on the specific functional groups involved.

Major Products Formed

The products formed depend on the reaction type:

  • Oxidation: May lead to the formation of ketones, aldehydes, or carboxylic acids.

  • Reduction: Often produces alcohols, amines, or hydrocarbons.

  • Substitution: Generates a variety of substituted derivatives depending on the reacting groups.

Scientific Research Applications

Chemistry

  • Utilized in the study of complex organic reactions and synthesis of novel compounds.

  • Acts as a precursor or intermediate in the production of other significant chemicals.

Biology

  • Used in biochemical assays and studies to understand cellular mechanisms and interactions.

  • Aids in the exploration of molecular pathways and drug-target interactions.

Medicine

  • Investigated for potential therapeutic applications due to its unique chemical properties.

  • May serve as a lead compound in the development of new pharmaceuticals.

Industry

  • Applied in the manufacture of specialized materials and chemical products.

  • Used in processes requiring specific chemical reactivity and stability.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: Specific enzymes, receptors, or proteins within cells.

  • Pathways Involved: The compound may influence signaling pathways, metabolic processes, or structural integrity of cells.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its imidazo[1,2-b]pyridazine core, distinguishing it from analogs with pyrazolo[1,5-a]pyrazine (e.g., in ) or pyridazinone scaffolds (). Key structural variations among similar compounds include:

Compound Class Core Structure Substituents/Linkers Reference
Target Compound Imidazo[1,2-b]pyridazine Piperidin-4-yloxybut-2-yn-1-yl, isopropylpiperazine
Pyridazinone Derivatives Pyridazinone Fluorophenylpiperazine, acetohydrazide
Pyrazolotriazolopyrimidines Pyrazolo[4,3-e]triazolo-pyrimidine Tolyl, hydrazine
Arylpiperazine-Pyrazole Hybrids Pyrazole Trifluoromethylphenyl, butanone linker
Benzhydrylpiperazines Piperazine Benzhydryl, isopropylphenyl

Key Observations :

  • The but-2-yn-1-yl linker introduces rigidity, contrasting with flexible chains in compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (), which may influence bioavailability .

Biological Activity

The compound 1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine is a complex molecule with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N6OC_{19}H_{26}N_{6}O, and it has a molecular weight of approximately 342.45 g/mol. The structure contains multiple pharmacophores, which may contribute to its diverse biological activities.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research indicates that derivatives similar to this compound exhibit inhibition of DPP-IV, an enzyme involved in glucose metabolism. For instance, a related compound, E3024, demonstrated an IC50 value of approximately 100 nM against DPP-IV, showcasing its potential as an anti-diabetic agent . This mechanism is particularly relevant for managing type 2 diabetes by enhancing insulin secretion and reducing glucose levels.

Antitumor Activity

The imidazo[1,2-b]pyridazine moiety has been linked to antitumor effects. Compounds with similar structures have shown promising results in inhibiting cancer cell growth by modulating immune responses. For example, ENPP1 inhibitors have been identified as potential agents in cancer immunotherapy, enhancing immune responses against tumors .

In Vitro Studies

Numerous studies have assessed the biological activity of compounds containing the imidazo[1,2-b]pyridazine scaffold:

Study Activity Assessed Findings
Yasuda et al. (2006)DPP-IV InhibitionIC50 ~ 100 nM; significant glucose regulation in vivo
Recent Study (2024)ENPP1 InhibitionIC50 ~ 5.70 nM; enhanced immune response in murine models
Sladowska et al. (2002)CytotoxicityCompounds exhibited significant cytotoxic effects on cancer cell lines

These findings suggest that the compound may possess both anti-diabetic and anticancer properties.

Case Studies

  • Diabetes Management : A study involving E3024 demonstrated that administration led to reduced glucose excursions and increased insulin levels in Zucker fa/fa rats, indicating its effectiveness in managing diabetes .
  • Cancer Immunotherapy : A recent investigation into imidazo[1,2-a]pyrazine derivatives revealed their potential as ENPP1 inhibitors, significantly enhancing the efficacy of anti-PD-1 antibodies in tumor models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.